molecular formula C12H16N2O3S B2907476 3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795481-43-4

3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2907476
CAS No.: 1795481-43-4
M. Wt: 268.33
InChI Key: QMSVUSHSOOQWRX-UHFFFAOYSA-N
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Description

Thiazolidine is a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Pyrrolidine is another five-membered heterocyclic compound, but it only contains nitrogen . Both of these motifs are present in diverse natural and bioactive compounds and have been used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives . Similarly, pyrrolidine and its derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Scientific Research Applications

Biological Activities and Medicinal Applications

Euglycemic Activities

Thiazolidine-2,4-dione derivatives have been studied for their ability to lower blood glucose levels. They have shown significant activity in animal models, such as genetically obese and insulin-resistant mice, by decreasing insulin and triglyceride levels. This research indicates their potential in managing diabetes and related metabolic disorders (de Nanteuil, Hervé, Duhault, Espinal, Boulanger, & Ravel, 1995).

Synthesis and Chemical Properties

A variety of thiazolidine-2,4-dione derivatives have been synthesized, showcasing the versatility of these compounds in chemical reactions. Their preparation from β-hydroxy- or β-mercapto-α-amino acid esters and subsequent reactions have been explored, contributing to the synthetic chemistry field by offering new methodologies for producing complex molecules with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981).

Anticancer Activity

Studies have also delved into the anticancer potential of thiazolidine-2,4-dione derivatives. Compounds exhibiting significant anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines have been identified, suggesting their promise as therapeutic agents in cancer treatment (Abouzied et al., 2022).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives have been evaluated, with some compounds showing good activity against gram-positive bacteria and excellent antifungal activity. This highlights their potential in developing new antimicrobial and antifungal therapies (Prakash et al., 2011).

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . This provides useful information for designing next-generation drug candidates .

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-10-7-18-12(17)14(10)9-4-5-13(6-9)11(16)8-2-1-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSVUSHSOOQWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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